molecular formula C8H8O3 B155080 cis-1,2,3,6-Tetrahydrophthalic anhydride CAS No. 935-79-5

cis-1,2,3,6-Tetrahydrophthalic anhydride

Cat. No. B155080
CAS RN: 935-79-5
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-OLQVQODUSA-N
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Description

Cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a white solid that is soluble in organic solvents . It has the empirical formula C8H8O3 and a molecular weight of 152.15 . It is also known as cis-4-Cyclohexene-1,2-dicarboxylic anhydride .


Synthesis Analysis

The cis isomer of Tetrahydrophthalic anhydride is prepared by the Diels-Alder reaction of butadiene and maleic anhydride .


Molecular Structure Analysis

The molecular structure of cis-1,2,3,6-Tetrahydrophthalic anhydride can be represented by the InChI string: InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+ .


Chemical Reactions Analysis

THPA can be used as a curing agent for epoxides . It can also be used as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation for enhancing the thermal stability of the polymer . It is a reactant for the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-1,2,3,6-Tetrahydrophthalic anhydride include a melting point of 97-103 °C , a vapor pressure of <0.01 mmHg at 20 °C , and a vapor density of 5.2 (vs air) .

Scientific Research Applications

Curing Agent for Epoxides

cis-1,2,3,6-Tetrahydrophthalic anhydride: is widely used as a curing agent for epoxides . In this application, it reacts with epoxy resins to form a cross-linked, three-dimensional network, resulting in materials with enhanced mechanical properties and chemical resistance. This makes it suitable for creating high-performance composites used in aerospace, automotive, and electronics industries.

Modifier for Polystyrene

The compound serves as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation . This modification enhances the thermal stability of polystyrene, making it more resistant to degradation at higher temperatures. This is particularly beneficial in applications where polystyrene is exposed to harsh thermal conditions.

Synthesis of Cyclic Diimides

cis-1,2,3,6-Tetrahydrophthalic anhydride: is used as a reactant in the synthesis of cyclic diimides . These diimides are important intermediates in the production of various organic compounds, including dyes, pigments, and pharmaceuticals. The cyclic structure of the diimides contributes to the stability and reactivity of these compounds.

Intermediate for Synthesis

As an intermediate in chemical synthesis, cis-1,2,3,6-Tetrahydrophthalic anhydride provides easy access to other cyclohexene-1,2-dicarboxylic anhydrides and their analogues . These compounds are valuable in a wide range of synthetic pathways, leading to the creation of complex molecules for research and development in chemistry.

Crystal Structure Modelling

The compound’s crystal structure has been modelled using lattice energy calculations, which is significant for understanding its physical properties and behavior in various applications . This modelling is crucial for the development of new materials and for predicting the compound’s interactions with other substances in a given environment.

Safety And Hazards

Cis-1,2,3,6-Tetrahydrophthalic anhydride is classified as Aquatic Chronic 3, Eye Dam. 1, Resp. Sens. 1, Skin Sens. 1 according to the GHS classification . It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+
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InChI Key

KMOUUZVZFBCRAM-OLQVQODUSA-N
Source PubChem
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Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
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Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)OC2=O
Source PubChem
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID80883570
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
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Molecular Weight

152.15 g/mol
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Physical Description

White chips; [Alfa Aesar MSDS]
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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Product Name

cis-1,2,3,6-Tetrahydrophthalic anhydride

CAS RN

935-79-5
Record name cis-1,2,3,6-Tetrahydrophthalic anhydride
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Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel-
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Record name TETRAHYDROPHTHALIC ANHYDRIDE, CIS-
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Synthesis routes and methods I

Procedure details

3Me--THPA was produced by the gas phase aeration method. Thus, the air in a 300-ml four-necked flask equipped with a stirrer, thermometer, condenser, a dropping funnel for feeding crude trans-1,3-pentadiene, and an unreactive fraction recovery vessel was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 500 ppm of p-tert-butylcatechol by way of radical polymerization inhibitor and 1000 ppm of dilauryl thiodipropionate as auxiliary polymerization inhibitor. The charge was melted at 50° to 55° C. and after the internal atmosphere was replaced with nitrogen gas, nitrogen gas containing 4% of oxygen was passed through the gas phase at a rate of 10 ml/min throughout the reaction period. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 50° to 55° C. over a period of 4 hours. During the reaction, major portion of unreactive fractions was distilled off from the reaction system. After completion of addition, the reaction was conducted at 70° C. for 30 minutes. After completion of the reaction, the reaction mixture was distilled at 85° C. under atmospheric pressure and, then, under reduced pressure to remove the volatile fraction. In this manner, 164 g of 3Me--THPA was obtained. The investigation revealed no gels in the product.
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Synthesis routes and methods II

Procedure details

3Me--THPA was produced by a combination of replacement and liquid phase aeration method. Thus, the reaction procedure of Example 8 was repeated except that the respective amounts of maleic anhydride, radical polymerization inhibitor p-tert-butylcatechol and auxiliary polymerization inhibitor dilauryl thiodipropionate were melted at 60° C. and the internal atmosphere was replaced with nitrogen gas containing 1 volume % of oxygen. Then, the same oxygen-containing nitrogen gas was introduced into the liquid phase at a rate of 5 ml/min. The procedure gave 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Synthesis routes and methods III

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2,3,6-Tetrahydrophthalic anhydride
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cis-1,2,3,6-Tetrahydrophthalic anhydride
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cis-1,2,3,6-Tetrahydrophthalic anhydride
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cis-1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 5
cis-1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 6
cis-1,2,3,6-Tetrahydrophthalic anhydride

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